Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate reflects its complex heterocyclic structure with multiple functional groups positioned at specific ring locations. According to International Union of Pure and Applied Chemistry guidelines, the compound is officially designated as this compound, though alternative nomenclature systems recognize it as methyl 4-iodo-2-methylpyrazole-3-carboxylate. The Chemical Abstracts Service registry number 75092-26-1 provides unambiguous identification in chemical databases and literature. Additional synonyms documented in chemical repositories include 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, methyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid.
The molecular formula C6H7IN2O2 reveals the elemental composition comprising six carbon atoms, seven hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 266.04 grams per mole, calculated from the atomic masses of constituent elements. The relatively high molecular weight results primarily from the presence of iodine, the heaviest atom in the structure, which contributes approximately 47.7% of the total molecular mass. The molecular formula indicates a degree of unsaturation of four, accounting for the aromatic pyrazole ring and the carbonyl group of the ester functionality.
Structural analysis reveals the compound contains a pyrazole ring as the central heterocyclic core, with substituents at three positions: a methyl group attached to nitrogen at position 1, an iodine atom at carbon position 4, and a methoxycarbonyl group at carbon position 5. The numbering system follows standard heterocyclic nomenclature conventions, where nitrogen atoms occupy positions 1 and 2 of the five-membered ring. The ester group represents a methyl carboxylate functionality, formed through esterification of the corresponding carboxylic acid with methanol. This substitution pattern creates a unique chemical environment that influences both the physical properties and reactivity profile of the molecule.
Properties
IUPAC Name |
methyl 4-iodo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYGSOJERQNQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350088 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75092-26-1 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical condition for reduction reactions.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives of the pyrazole compound.
Coupling Reactions: Products are various substituted pyrazole derivatives with extended carbon chains.
Reduction Reactions: The major product is 1-methyl-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a Bcl-2/Bcl-xL inhibitor, which are proteins involved in the regulation of apoptosis (programmed cell death). Compounds that inhibit these proteins can lead to cancer cell death. Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties, with some showing IC50 values in the nanomolar range against various cancer cell lines .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. For instance, variations in the substituents on the pyrazole ring have been shown to affect binding affinity and efficacy against cancer cells. A notable study demonstrated that certain modifications led to increased potency in inhibiting tumor growth in vivo, indicating a promising avenue for drug development .
Agricultural Chemistry
Fungicidal Properties
this compound is also being explored for its fungicidal properties. The compound serves as a precursor for synthesizing various fungicides, which are crucial in agricultural applications to protect crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of such compounds . The synthesis of this pyrazole derivative can lead to more efficient and environmentally friendly fungicides.
Organic Synthesis
Synthesis Techniques
The preparation of this compound can be achieved through various synthetic routes. These include cyclocondensation reactions and metal-free approaches that yield high overall yields under mild conditions. Recent advancements have demonstrated the use of visible light photoredox catalysis to facilitate the synthesis of polysubstituted pyrazoles, showcasing the versatility of pyrazole derivatives in organic synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound. Additionally, the pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 1869957-29-8)
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-30-7)
- Structural difference : Carboxylic acid replaces the methyl ester at position 5.
- Impact : Increased polarity and acidity (pKa ~2–3), making it less lipophilic than the ester derivative. Suitable for salt formation or further derivatization .
- Similarity score : 0.78 (vs. 0.86 for the target compound) .
Ester Group Variations
Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8)
- Structural difference : Lacks iodine at position 4.
- Impact : Reduced halogen-mediated reactivity (e.g., slower cross-coupling) but simpler synthesis .
- Similarity score : 0.70 .
Non-Iodinated Analogs
Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
- Structural difference : Phenyl groups at positions 1 and 3; methyl at position 5.
- Impact : Enhanced aromatic stacking interactions in crystal structures, as observed in X-ray studies .
- Synthesis : Hydrolysis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate with NaOH .
Data Tables
Table 1. Key Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 75092-26-1 | C₆H₇IN₂O₂ | 266.04 | 45–46 | 293 | I (C4), COOCH₃ (C5), CH₃ (N1) |
| Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | 1869957-29-8 | C₆H₇IN₂O₂ | 266.04 | N/A | 293 (predicted) | I (C5), COOCH₃ (C4), CH₃ (N1) |
| 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | 75092-30-7 | C₅H₅IN₂O₂ | 252.01 | N/A | N/A | I (C4), COOH (C5), CH₃ (N1) |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | C₇H₁₀N₂O₂ | 154.17 | N/A | N/A | COOCH₂CH₃ (C5), CH₃ (N1) |
Table 2. Functional Group Impact on Reactivity
| Compound | Halogen Position | Ester Group | Key Reactivity Profile |
|---|---|---|---|
| This compound | C4 | Methyl | High cross-coupling reactivity (C–I bond activation) |
| Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | C5 | Methyl | Moderate steric hindrance for nucleophilic attack |
| 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | C4 | Carboxylic acid | Prone to decarboxylation under basic conditions |
Biological Activity
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (MIMPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with various enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MIMPC is characterized by a pyrazole ring with the following substituents:
- Methyl group at position 1
- Iodine atom at position 4
- Carboxylate group at position 5
The molecular formula of MIMPC is , with a molecular weight of approximately 266.04 g/mol. It is typically found as off-white crystalline solids, soluble in methanol but insoluble in water .
Biological Activity Overview
MIMPC exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests its potential role in drug metabolism and pharmacology. The compound's ability to interact with biological targets through covalent bonding enhances its specificity and binding affinity, making it a candidate for further research in drug design .
Enzyme Inhibition
The inhibition of CYP1A2 indicates that MIMPC may influence the metabolism of various drugs processed by this enzyme, potentially leading to drug-drug interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of MIMPC. For instance, it has shown significant inhibitory effects on the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, MIMPC exhibited minimal toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The structure of MIMPC allows it to serve as a versatile building block in medicinal chemistry. Its halogenation and carboxylation patterns are crucial for its biological activity. Comparative analysis with similar compounds reveals that modifications at specific positions can significantly alter biological efficacy:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 0.86 | Ethyl group instead of methyl |
| Methyl 1-methyl-1H-pyrazole-5-carboxylate | 0.79 | Lacks iodine substitution |
| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 0.74 | Methoxy substitution at position 3 |
These comparisons underscore the importance of specific substituents in modulating the compound's biological activity.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the pharmacological activities of pyrazole derivatives, including MIMPC:
- Antiproliferative Activity : In vitro studies demonstrated that MIMPC effectively inhibited cancer cell growth while sparing normal cells, indicating its potential as an anticancer agent .
- Enzyme Interaction Studies : Research has shown that MIMPC interacts with nucleophilic sites in proteins through covalent bonding, enhancing its specificity for biological targets.
- Therapeutic Applications : Given its ability to inhibit CYP enzymes, MIMPC is being investigated for its role in drug development and metabolic studies, particularly for drugs metabolized by CYP1A2 .
Q & A
Q. What are the standard synthetic routes for Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, and how can purity be optimized?
The compound is synthesized via cyclocondensation of pyrazole precursors followed by iodination. A common approach involves starting with a methyl pyrazole-carboxylate derivative, introducing iodine at the 4-position using iodinating agents (e.g., N-iodosuccinimide under acidic conditions). Purification is achieved through recrystallization in solvents like ligroine, yielding a melting point of 45–46°C . For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradients) and spectroscopic validation (NMR, mass spectrometry) are recommended. Contaminants such as unreacted precursors or deiodinated byproducts should be monitored via HPLC .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., iodination at C4, methyl groups at C1 and ester).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 266.04 (CHINO) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the planar pyrazole ring and iodine’s steric effects on crystal packing. Software like SHELXL refines structural parameters (bond angles, torsion) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in amber vials to prevent photodegradation. The compound’s low melting point (45–46°C) necessitates avoidance of elevated temperatures during handling. Desiccants should be used to mitigate hydrolysis of the ester group .
Advanced Research Questions
Q. How can contradictions in reported physical data (e.g., CAS numbers, molecular weights) be resolved?
Discrepancies in CAS numbers (e.g., 75092-26-1 vs. 608145-27-3) may arise from registry errors or isomer misassignment. Cross-validate using:
Q. What strategies enable the use of this compound in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?
The iodine substituent at C4 serves as a leaving group for palladium-catalyzed coupling. Key steps:
Q. How can computational modeling predict its reactivity in pharmacological applications?
- Docking Studies : Simulate interactions with biological targets (e.g., DHFR inhibitors) using AutoDock or Schrödinger Suite.
- DFT Calculations : Assess electron density at the iodine site to predict nucleophilic/electrophilic behavior.
- ADMET Profiling : Predict pharmacokinetics (e.g., logP = 1.96) to guide drug design .
Q. What experimental precautions address challenges in crystallizing this compound?
- Solvent Selection : Use low-polarity solvents (ligroine) to promote slow crystal growth.
- Temperature Control : Gradual cooling from reflux minimizes amorphous precipitation.
- Hydrogen Bond Analysis : Graph-set notation (e.g., Etter’s rules) identifies intermolecular interactions influencing crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
